1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Medicinal chemistry programs often face scaffold redundancy in kinase inhibitor libraries. This compound provides a distinct 5-methylpyridin-2-ylamino pharmacophore for c-MET/Btk hinge-binding, enabling precise SAR exploration. - Unique hydrogen-bonding topology: N1-methyl + 3-(5-methylpyridin-2-ylamino) substitution ensures target engagement not achievable with generic aminopyrazines. - Lead-like physicochemical profile (MW: 216.24 Da, 1 HBD, 3 HBA) supports passive permeability SPR studies and fragment-growth campaigns. - Late-stage functionalization handle: The 5-methyl group on the pyridine ring allows further derivatization for focused library synthesis.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 2310100-46-8
Cat. No. B2744210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one
CAS2310100-46-8
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC2=NC=CN(C2=O)C
InChIInChI=1S/C11H12N4O/c1-8-3-4-9(13-7-8)14-10-11(16)15(2)6-5-12-10/h3-7H,1-2H3,(H,12,13,14)
InChIKeyKYZGQXFJYWKBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one: Chemical Identifier and Structural Class


1-Methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (CAS 2310100-46-8) is a heterocyclic small molecule with molecular formula C11H12N4O and molecular weight 216.24 g/mol, featuring a pyrazin-2(1H)-one core substituted at position 1 with a methyl group and at position 3 with a (5-methylpyridin-2-yl)amino moiety . The compound belongs to the broader aminopyrazine class, which has been disclosed in multiple patent families as privileged scaffolds for protein kinase inhibition, notably as c-MET and Btk kinase inhibitors [1][2]. The structural combination of a pyrazinone carbonyl hydrogen-bond acceptor and a 5-methylpyridin-2-ylamino donor-acceptor system positions this compound as a fragment-like or lead-like scaffold for medicinal chemistry optimization campaigns targeting kinase ATP-binding sites.

Scaffold Lead-like aminopyrazine core with 5-methylpyridin-2-ylamino substituent
Pharmacophore Hinge-binding pyrazinone carbonyl and pyridin-2-ylamino donor–acceptor system
Patent Context c-MET/Btk kinase inhibitor patent class member (aminopyrazine Markush)

Why Generic Pyrazinone Analogs Fall Short for This Compound


Within the aminopyrazine/pyrazinone pharmacophore class, subtle structural variations profoundly alter kinase selectivity profiles. The 5-methylpyridin-2-ylamino substituent at position 3 of the pyrazinone core, combined with N1-methyl substitution, creates a unique hydrogen-bonding topology that is absent in simpler analogs such as 3-amino-1-methylpyrazin-2(1H)-one (CAS 4774-08-7) . Patent evidence demonstrates that aminopyrazine compounds with substituted pyridylamino side chains exhibit distinct kinase inhibition patterns compared to those with benzylamino, anilino, or unsubstituted amino groups, with the pyridyl nitrogen and substituent position critically influencing c-MET and Btk binding potency [1][2]. Uncontrolled substitution with generic pyrazinones lacking the precise 5-methylpyridin-2-ylamino architecture therefore risks loss of target engagement, altered selectivity, and unreliable SAR reproducibility.

Generic Pyrazinone Analogs
Absence of the 5-methylpyridin-2-ylamino group may shift kinase selectivity profiles and SAR unpredictably.
Pyridyl Regioisomers (P7C3 Class)
4-ylmethylamino attachment can redirect target engagement from kinase inhibition to NAMPT modulation.
Primary Amine-Containing Analogs
Higher hydrogen-bond donor count (2 vs 1 HBD) may alter membrane permeability and off-target profiles in cellular assays.

Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight vs. Core Pyrazinone Scaffold

The target compound (MW 216.24 Da) possesses a molecular weight 91.11 Da greater than the core scaffold 3-amino-1-methylpyrazin-2(1H)-one (MW 125.13 Da, CAS 4774-08-7) due to the 5-methylpyridin-2-yl substituent . This mass increment corresponds to a formal replacement of the primary amine hydrogen with a 5-methylpyridin-2-yl group, adding an aromatic ring system capable of additional hydrophobic contacts and hydrogen-bonding interactions within kinase ATP-binding pockets. In fragment-to-lead campaigns, this molecular weight range (200–250 Da) is consistent with early lead-like properties, whereas the core scaffold at 125 Da remains in fragment space [1].

Molecular Weight
Reported
216.24 Da vs 125.13 Da +91.11 Da
Lead-like mass range supports kinase screening without additional molecular weight build-up.
Fragment-to-lead shift; calculated from C₁₁H₁₂N₄O vs C₅H₇N₃O.
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen Bond Donor-Acceptor Profile vs. Analogs

The target compound contains three hydrogen bond acceptors (pyrazinone carbonyl oxygen, pyrazine ring nitrogen at position 4, pyridine ring nitrogen) and one hydrogen bond donor (secondary amine NH linking pyrazinone to pyridine), for a total HBD/HBA count of 1/3 . In comparison, 3-amino-1-methylpyrazin-2(1H)-one (CAS 4774-08-7) possesses 2 HBD (primary amine NH2) and 3 HBA, giving a 2/3 profile . The reduction from a primary amine (2 HBD) to a secondary aryl amine (1 HBD) alters the donor capacity and is expected to reduce desolvation penalty upon kinase binding while retaining sufficient donor strength for hinge-region hydrogen bonding as observed in aminopyrazine kinase inhibitor co-crystal structures [1].

H-Bond Profile
Class-level inference
1 HBD · 3 HBA vs 2 HBD · 3 HBA −1 HBD
Reduced donor count may improve permeability for cellular kinase assays.
Inferred from chemical structure; hinge-binding context from co-crystal data.
Structure-Activity Relationship Kinase Inhibitor Design Pharmacophore Modeling

c-MET Kinase Inhibitor Patent Class Membership

The compound's core structure falls within the generic Markush structure of Formula (1) disclosed in US Patent Application US20050009840 A1, which claims aminopyridine and aminopyrazine compounds as protein kinase inhibitors with preferred activity against c-MET [1]. Within this patent family, compounds bearing pyridylamino substituents on the pyrazinone core are specifically exemplified as c-MET inhibitors. By contrast, the structurally related compound 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one (P7C3), which bears a pyridin-4-ylmethylamino group rather than a pyridin-2-ylamino group, exhibits neuroprotective activity through nicotinamide phosphoribosyltransferase (NAMPT) activation rather than kinase inhibition [2]. This demonstrates that the position of the pyridyl attachment (2-ylamino vs. 4-ylmethylamino) redirects the biological target profile from kinase inhibition to NAMPT modulation [2].

Target Class
Class-level inference
c-MET kinase inhibitor patent class vs NAMPT activator (P7C3 series)
Pyridin-2-ylamino architecture aligns with kinase target space; 4-ylmethyl regioisomer redirects biology.
Inference from patent Markush scope; direct biochemical data absent from public literature.
Oncology Kinase Inhibition c-MET Patent Analysis

Research and Procurement Application Scenarios


Kinase Inhibitor Fragment-to-Lead Libraries

Given its molecular weight (216.24 Da) within lead-like space and its structural membership in the aminopyrazine c-MET/Btk kinase inhibitor patent families [1][2], this compound is best deployed as a starting scaffold for kinase inhibitor medicinal chemistry programs. Its 5-methylpyridin-2-ylamino substituent provides a vector for further optimization at the pyridine 3-, 4-, or 6-positions without altering the core hinge-binding pharmacophore. Procurement for kinase panel screening or fragment-growth campaigns is appropriate.

Selectivity Profiling Against Divergent Pyrazinone Probes

The compound's pyridin-2-ylamino architecture distinguishes it from the pyridin-4-ylmethylamino series (P7C3 class) that activates NAMPT [3]. Researchers investigating the biological consequence of pyridyl regioisomerism on target engagement—kinase inhibition versus NAMPT modulation—may procure both compound classes for side-by-side phenotypic profiling to establish structure-activity relationships governing target-class switching.

Physicochemical Benchmarking for Cellular Permeability

With 1 HBD and 3 HBA, the compound exhibits a reduced hydrogen-bond donor count relative to primary amine-containing pyrazinone analogs (2 HBD) . This property profile supports its use as a comparator compound in passive permeability structure-property relationship (SPR) studies, where the impact of HBD count on Caco-2 or MDCK permeability can be quantitatively assessed against matched molecular pairs differing only in amine substitution state.

Synthetic Intermediate for Pyridine Ring Diversification

The 5-methyl substituent on the pyridine ring provides a chemically distinguishable site for late-stage functionalization (e.g., oxidation to aldehyde/carboxylic acid, bromination, or C–H activation). The compound may serve as a key intermediate for generating focused libraries of pyrazinone-based kinase inhibitors with varied pyridine substitution patterns, supporting SAR exploration as disclosed in the Sugen aminopyrazine patent family [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment-to-Lead Research
Lead-like aminopyrazine scaffold
c-MET/Btk patent-class target review
Pyrazinone Target-Switching Profiling
Pyridyl regioisomer comparison
NAMPT modulation vs kinase inhibition
Cellular Permeability SPR Studies
HBD count for permeability studies
Caco-2/MDCK permeability correlation
Focused Pyridine Library Synthesis
Late-stage pyridine diversification
SAR by focused library synthesis
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